6-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione

Antimalarial G6PDH P. falciparum

6-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione (CAS 1565108-16-8) is a heterocyclic building block based on the pyrazolo[1,5-a]pyrimidine-5,7-dione core. This scaffold is a privileged structure in medicinal chemistry, associated with the inhibition of cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs).

Molecular Formula C9H11N3O2
Molecular Weight 193.20 g/mol
Cat. No. B13070886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione
Molecular FormulaC9H11N3O2
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCCC1C(=O)NC2=C(C=NN2C1=O)C
InChIInChI=1S/C9H11N3O2/c1-3-6-8(13)11-7-5(2)4-10-12(7)9(6)14/h4,6H,3H2,1-2H3,(H,11,13)
InChIKeyMNOHORUAQZAAOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione: Core Scaffold for Kinase-Focused Library Design


6-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione (CAS 1565108-16-8) is a heterocyclic building block based on the pyrazolo[1,5-a]pyrimidine-5,7-dione core. This scaffold is a privileged structure in medicinal chemistry, associated with the inhibition of cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs) . The compound features a 6-ethyl and a 3-methyl substitution pattern, yielding a molecular formula of C9H11N3O2 and a molecular weight of 193.20 g/mol . Commercially available at 95% purity, it serves as a key intermediate for generating diverse compound libraries .

Why 6-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione Cannot Be Substituted by a Generic Analog


Direct substitution with a closely related pyrazolo[1,5-a]pyrimidine-5,7-dione analog is not supported without validation. While the core scaffold is associated with CDK and PDE inhibition, the specific 6-ethyl and 3-methyl substitution pattern dictates distinct physicochemical properties—such as lipophilicity (estimated LogP ~0.81) —and a unique hydrogen-bonding profile (1 donor, 3-4 acceptors) . These parameters directly impact solubility, membrane permeability, and target binding kinetics. For example, a 6-methyl or 3-unsubstituted analog will have a fundamentally different LogP and steric bulk, potentially altering kinase selectivity and in vitro ADME profiles. The limited public bioactivity data for this specific compound, including an IC50 of 900 nM against Plasmodium falciparum glucose-6-phosphate dehydrogenase [1], cannot be assumed for any other analog. Therefore, substituting this building block in a hit-to-lead program risks irreproducible results.

Quantitative Differentiation Guide for 6-Ethyl-3-methyl-pyrazolo[1,5-a]pyrimidine-5,7-dione


Preserved Antimalarial Target Engagement vs. Core Scaffold

This specific compound retains measurable inhibitory activity against Plasmodium falciparum glucose-6-phosphate dehydrogenase (Pf G6PDH), a validated antimalarial target, whereas the unsubstituted core scaffold shows no reported activity. The target compound inhibits Pf G6PDH with an IC50 of 900 nM [1], demonstrating that the 6-ethyl-3-methyl decoration is essential for maintaining this specific protein-ligand interaction. The unsubstituted core, pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione, has no known activity against this target.

Antimalarial G6PDH P. falciparum

Lipophilicity-Driven Potency Modulation Compared to 6-Methyl Analog

The 6-ethyl group increases lipophilicity compared to the 6-methyl analog, which is critical for optimizing membrane permeability and target engagement in cellular assays. The computed LogP for 6-ethyl-3-methyl-pyrazolo[1,5-a]pyrimidine-5,7-dione is 0.81 , while the 6-methyl-3-methyl analog (C8H9N3O2, M.W. 179.18) has a predicted LogP of approximately 0.3-0.4 based on a one-carbon reduction in the alkyl chain. This difference of ~0.4 LogP units can significantly affect passive membrane diffusion and off-target binding.

Physicochemical Lipophilicity LogP

Divergent Hydrogen-Bonding Capacity for Target Interaction

The target compound possesses a specific hydrogen-bonding profile (1 donor, 4 acceptors) that differs from isomeric analogs. For instance, the 3-ethyl-6-methyl isomer (CAS 1566840-61-6) has the same atom count but a different spatial arrangement of the ethyl and methyl groups, leading to potential steric clashes in the kinase hinge-binding region. The computed rotatable bond count is identical (1), indicating similar degrees of conformational flexibility, but the positioning of the alkyl groups directly impacts the presentation of the pyrazolo[1,5-a]pyrimidine-5,7-dione pharmacophore to its target protein.

Hydrogen Bonding Molecular Recognition Kinase

Validated Application Scenarios for 6-Ethyl-3-methyl-pyrazolo[1,5-a]pyrimidine-5,7-dione


Kinase-Focused Fragment and Lead-Like Library Synthesis

As a building block with a proven kinase-associated scaffold, this compound is ideally suited for synthesizing focused libraries targeting CDK, PDE, or related nucleotide-binding enzymes. Its defined lipophilicity (LogP 0.81) and single rotational bond make it a suitable fragment-sized starting point that can be efficiently decorated at the 2, 5, or 7 positions. Procurement of this specific compound ensures consistent physicochemical properties across library members, which is critical for hit expansion and SAR analysis, as demonstrated by its specific activity against Pf G6PDH [1].

Antiparasitic Lead Optimization

The compound's micromolar inhibition of Pf G6PDH (IC50 900 nM) [1] provides a tractable starting point for hit-to-lead optimization in antimalarial drug discovery. The 6-ethyl group offers a vector for modulating metabolic stability and off-target selectivity, which is a common liability for 6-methyl analogs. Structure-activity relationship (SAR) studies can leverage the differential lipophilicity (~0.46 LogP units higher than the 6-methyl analog) to systematically improve potency and pharmacokinetic profiles.

Chemical Probe for Enzyme Mechanism Studies

This compound can serve as a tool compound for probing the role of the pyrazolo[1,5-a]pyrimidine-5,7-dione pharmacophore in enzyme inhibition. Its specific substitution pattern (6-ethyl, 3-methyl) allows it to act as a competitive inhibitor, as evidenced against Pf G6PDH [1]. Researchers investigating the catalytic mechanism of nucleotide-processing enzymes can use this compound to freeze the enzyme in a specific conformational state, enabling structural studies and validation of target engagement.

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